molecular formula C10H18F2N2O2 B12451842 Tert-butyl (R)-(3,3-difluoropiperidin-4-YL)carbamate

Tert-butyl (R)-(3,3-difluoropiperidin-4-YL)carbamate

Cat. No.: B12451842
M. Wt: 236.26 g/mol
InChI Key: BUKXGGNFFUMWRC-SSDOTTSWSA-N
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Description

tert-Butyl N-[(4R)-3,3-difluoropiperidin-4-yl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group and a difluoropiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4R)-3,3-difluoropiperidin-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method involves the use of tert-butyl carbamate and 3,3-difluoropiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(4R)-3,3-difluoropiperidin-4-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoropiperidine derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(4R)-3,3-difluoropiperidin-4-yl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is utilized in the study of enzyme inhibition and receptor binding. Its unique structure allows it to interact with specific biological targets, making it valuable in drug discovery and development .

Medicine: In medicine, tert-butyl N-[(4R)-3,3-difluoropiperidin-4-yl]carbamate is investigated for its potential therapeutic applications. It has shown promise as a candidate for the treatment of certain diseases due to its ability to modulate biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[(4R)-3,3-difluoropiperidin-4-yl]carbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The difluoropiperidine moiety plays a crucial role in its binding affinity and specificity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C10H18F2N2O2

Molecular Weight

236.26 g/mol

IUPAC Name

tert-butyl N-[(4R)-3,3-difluoropiperidin-4-yl]carbamate

InChI

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-4-5-13-6-10(7,11)12/h7,13H,4-6H2,1-3H3,(H,14,15)/t7-/m1/s1

InChI Key

BUKXGGNFFUMWRC-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCNCC1(F)F

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCC1(F)F

Origin of Product

United States

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